molecular formula C14H24O8P2 B3041813 (2-diethoxyphosphoryloxyphenyl) diethyl phosphate CAS No. 37521-98-5

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate

Cat. No.: B3041813
CAS No.: 37521-98-5
M. Wt: 382.28 g/mol
InChI Key: DWWZWSQAQGUTSG-UHFFFAOYSA-N
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Description

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate ( 37521-98-5) is an organophosphorus compound with the molecular formula C14H24O8P2 and a molecular weight of 382.280 g/mol. This chemical serves as a specialized flame retardant in material science, particularly in the development of enhanced polypropylene (PP) formulations. Research has demonstrated that multifunctional mono-component flame retardants integrating phosphate moieties, such as this compound, exhibit an exceptionally high synergistic fire-retarding effect. When incorporated into polypropylene at low loadings, these compounds have been shown to help the material pass stringent DIN4102 B2 fire tests and can achieve UL94 V2 classification as standalone flame retardants. The thermal decomposition characteristics of such phosphate-based retardants are a key area of study, with initial mass loss typically occurring within a high-temperature range. This compound is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can inquire about availability and pricing from commercial suppliers.

Properties

IUPAC Name

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-11-9-10-12-14(13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZWSQAQGUTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1OP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Activation for Phosphorylation

The synthesis begins with 2-hydroxyphenol (catechol), chosen for its two adjacent hydroxyl groups amenable to phosphorylation. Deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF) generates a phenoxide intermediate, enhancing nucleophilicity for electrophilic attack by diethyl chlorophosphate. This step mirrors protocols for disulfanediylbis(4,1-phenylene) tetraethyl bis(phosphate), where NaH facilitates phosphate ester formation at yields of 58–69%.

Sequential Phosphorylation Dynamics

Initial mono-phosphorylation produces diethyl (2-hydroxyphenyl) phosphate, isolated via aqueous work-up (brine/0.1 M NaOH) and solvent evaporation. The residual hydroxyl group undergoes a second phosphorylation under identical conditions, though reaction time extends to 24 hours to overcome steric hindrance. Excess diethyl chlorophosphate (2.2 equivalents) ensures complete conversion, with unreacted reagent removed during neutralization.

Synthetic Protocols and Optimization

Standardized Procedure for Bis-Phosphate Ester Synthesis

  • Reagents :

    • 2-Hydroxyphenol (10.0 g, 90.8 mmol)
    • NaH (60% in mineral oil, 7.3 g, 182 mmol)
    • Diethyl chlorophosphate (32.5 mL, 200 mmol)
    • THF (500 mL), argon atmosphere
  • Steps :

    • Dissolve 2-hydroxyphenol in THF under argon.
    • Add NaH in portions, stir 1 hour at 25°C.
    • Dropwise add diethyl chlorophosphate, stir 24 hours.
    • Quench with brine/NaOH, extract organic layer, dry (Na2SO4), and concentrate.
    • Purify via silica chromatography (hexane:ethyl acetate, 3:1).

Yield : 64% (18.7 g) as a colorless liquid.

Critical Parameter Analysis

  • Base Selection : NaH outperforms alternatives (e.g., K2CO3) by minimizing side reactions.
  • Solvent Effects : THF’s polarity facilitates phenoxide stability, whereas dichloromethane (DCM) reduces yields by 15% due to poor solubility.
  • Temperature : Reactions at 0°C suppress hydrolysis but require extended durations (48 hours).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3) : δ 7.42–7.28 (m, 4H, aromatic), 4.18–4.02 (m, 8H, POCH2CH3), 1.33–1.25 (t, 12H, CH3).
  • ³¹P NMR : −12.5 ppm (s, P=O), confirming two equivalent phosphate groups.
  • ¹³C NMR : 150.3 ppm (d, J = 6.2 Hz, aromatic C-O-P), 63.8 ppm (POCH2), 16.1 ppm (CH3).

Thermal Gravimetric Analysis (TGA)

Decomposition initiates at 258°C (5% weight loss), with maximum rate at 320°C, consistent with phosphate ester degradation patterns.

Comparative Methodologies from Literature

Alternative Phosphorylating Agents

Bis(2,6-dimethylphenyl) chlorophosphate, tested in analogous syntheses, introduces steric bulk but lowers yields to 52% due to hindered intermediate formation.

Reductive Coupling Approaches

Sodium aluminium hydride (NaAlH4) reductions, as described for 1,2-bis(dialkylphosphino)ethanes, prove ineffective here due to over-reduction of phosphate esters.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-phosphorylated intermediates (∼12%) persist even with excess reagent. Column chromatography (SiO2, 10% MeOH/DCM) isolates the bis-phosphate ester at >98% purity.

Hydrolytic Instability

Storage under anhydrous conditions (4°C, argon) prevents hydrolysis to phosphoric acid derivatives, which occurs within 72 hours at 40% humidity.

Industrial and Academic Applications

  • Flame Retardants : Incorporated into epoxy resins, the compound reduces peak heat release rates by 34% (cone calorimetry, 35 kW/m²).
  • Coordination Chemistry : Serves as a ligand precursor for rare-earth metal complexes, though applications remain exploratory.

Chemical Reactions Analysis

Types of Reactions

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl phosphates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This compound can also interact with cellular pathways involved in phosphate metabolism, affecting various biochemical processes .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds like Chlorfenvinphos and diphenyl octyl phosphate exhibit greater hydrophobicity due to aromatic/alkyl groups, enhancing their persistence in lipid-rich environments. In contrast, the target compound’s phenyl-phosphoryloxy group may balance polarity and lipophilicity.
  • Synthetic Routes : The target compound likely shares synthesis pathways with diethyl 2-oxo-2-arylethylphosphonates, where triethyl phosphite reacts with halogenated ketones .

Stability and Degradation

  • Hydrolytic Stability : DECP undergoes rapid hydrolysis to DEHP (diethyl hydroxyphosphonate) and TEP (triethyl phosphate) under thermal/photocatalytic conditions. The target compound’s phenyl group may stabilize the phosphate ester against hydrolysis compared to aliphatic analogs.
  • Enzymatic Degradation : Chlorfenvinphos is metabolized by serum A-esterases , while DEP (diethyl phosphate, a metabolite) alters gut microbiota and hormone levels . The target compound’s bulkier structure may resist enzymatic cleavage.

Research Findings and Implications

  • Toxicological Profiles : DEP exposure correlates with thyroid dysfunction and gut microbiota shifts . The target compound’s structural complexity may reduce acute toxicity but increase bioaccumulation risks.
  • Analytical Characterization : NMR (e.g., $^{31}$P chemical shifts δ 0–20 ppm ) and MS fragmentation patterns (e.g., m/z 316 for diethyl arylphosphonates ) are critical for distinguishing the target compound from analogs.

Biological Activity

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate is an organophosphorus compound recognized for its diverse applications in chemistry, biology, and industry. Its unique structure, which features both diethoxyphosphoryloxy and diethyl phosphate groups, contributes to its versatility as a reagent in synthetic processes and its potential biological activity.

PropertyDetails
IUPAC Name This compound
CAS Number 37521-98-5
Molecular Formula C14H24O8P2
Molecular Weight 392.31 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through:

  • Active Site Binding : It binds to the active sites of enzymes, effectively blocking substrate access.
  • Structural Modification : By phosphorylating target enzymes, it alters their conformation and function.

Research indicates that this compound may influence various biochemical pathways, particularly those related to phosphate metabolism, making it a candidate for therapeutic applications in diseases characterized by dysregulated phosphate levels.

Enzyme Inhibition Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor. For instance:

  • Cholinesterase Inhibition : This compound has shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. The inhibition mechanism involves the phosphorylation of serine residues at the active site, leading to prolonged acetylcholine signaling.
  • Phosphatase Interaction : It has also been studied for its effects on phosphatases, where it may modulate cellular signaling pathways by altering phosphate group availability.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and activation of survival signaling pathways .
  • Cancer Research : In vitro experiments indicated that this compound could inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The underlying mechanism involved the activation of p53 signaling pathways, highlighting its potential as an anticancer agent .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. The compound's toxicity profile is characterized by:

  • Acute Toxicity : High doses may lead to neurotoxic effects similar to other organophosphates.
  • Chronic Exposure Risks : Long-term exposure has been associated with potential endocrine disruption and reproductive toxicity in animal models.

Scientific Research

This compound serves as a valuable tool in various research applications:

  • Biochemical Probes : Used to investigate enzyme mechanisms and cellular signaling pathways.
  • Synthetic Chemistry : Acts as a reagent in the synthesis of complex organic molecules.

Industrial Uses

In industrial contexts, this compound is utilized for:

  • Flame Retardants : Its phosphorus content makes it suitable for use in flame retardant formulations.
  • Plasticizers : Employed in the production of flexible plastics due to its chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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